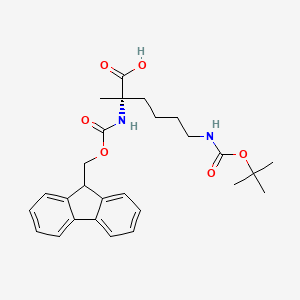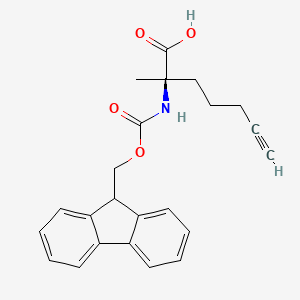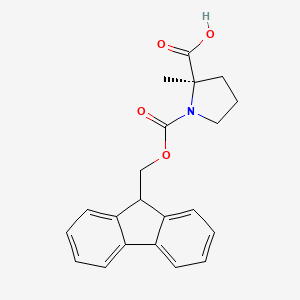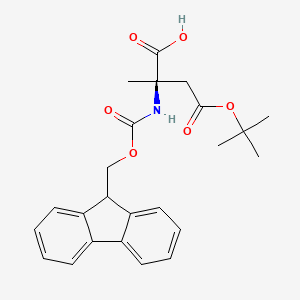
193148-60-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (S)-3-boc-amino-1-diaz-4-benzyloxy-2-butanone involves several stepsThe reaction conditions typically involve the use of reagents such as tert-butyl dicarbonate, diazomethane, and benzyl alcohol under controlled temperature and pH conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
(S)-3-boc-amino-1-diaz-4-benzyloxy-2-butanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The diazo group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The BOC protecting group can be removed through hydrolysis under acidic or basic conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(S)-3-boc-amino-1-diaz-4-benzyloxy-2-butanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in proteomics research to study protein structures and functions.
Industry: The compound is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of (S)-3-boc-amino-1-diaz-4-benzyloxy-2-butanone involves its interaction with specific molecular targets and pathways. The diazo group in the compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to the modification of their structures and functions. This interaction can inhibit enzyme activity or alter protein-protein interactions, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
(S)-3-boc-amino-1-diaz-4-benzyloxy-2-butanone can be compared with other similar compounds, such as:
(S)-3-boc-amino-1-diaz-4-methoxy-2-butanone: This compound has a methoxy group instead of a benzyloxy group, which may affect its reactivity and applications.
(S)-3-boc-amino-1-diaz-4-ethoxy-2-butanone: The ethoxy group in this compound provides different steric and electronic properties compared to the benzyloxy group.
(S)-3-boc-amino-1-diaz-4-propoxy-2-butanone: The propoxy group introduces additional steric hindrance, which can influence the compound’s reactivity and interactions
The uniqueness of (S)-3-boc-amino-1-diaz-4-benzyloxy-2-butanone lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields of research.
Eigenschaften
CAS-Nummer |
193148-60-6 |
|---|---|
Molekularformel |
C16H19N3O3 |
Molekulargewicht |
241,29 g/mole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















